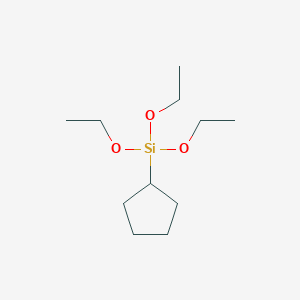

Cyclopentyltriethoxysilane

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGAITMRMJXXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1CCCC1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584419 | |

| Record name | Cyclopentyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154733-91-2 | |

| Record name | (Triethoxysilyl)cyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154733-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentane, (triethoxysilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cyclopentyl Functionalized Silanes

Abstract

This technical guide provides a comprehensive exploration of the physicochemical properties of cyclopentyl functionalized silanes. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique characteristics and applications of these organosilicon compounds. This document delves into the synthesis, core physicochemical properties—including thermal and hydrolytic stability, and surface energy—and the advanced characterization techniques used to evaluate these materials. Furthermore, it highlights the burgeoning applications of cyclopentyl functionalized silanes, particularly in the realm of surface modification and advanced drug delivery systems.

Introduction to Cyclopentyl Functionalized Silanes

Organofunctional silanes are a versatile class of molecules that bridge the interface between organic and inorganic materials.[1] Their dual reactivity, stemming from the presence of a hydrolyzable silicon center and a functional organic group, allows for the covalent bonding to inorganic substrates while presenting an organic functionality at the surface.[1][2] Among the diverse range of organosilanes, those functionalized with a cyclopentyl group possess a unique combination of properties derived from the bulky and hydrophobic nature of the cyclopentyl moiety.

The cyclopentyl group, a five-membered aliphatic ring, imparts significant steric hindrance and hydrophobicity to the silane molecule. This, in turn, influences key physicochemical properties such as hydrolytic stability, thermal resistance, and the surface energy of modified substrates. These characteristics make cyclopentyl functionalized silanes highly attractive for applications requiring robust and stable surface modifications, including the development of advanced drug delivery systems, protective coatings, and as coupling agents in composites.[3][4]

This guide will provide a detailed examination of these properties, the scientific principles that govern them, and the experimental methodologies for their characterization.

Synthesis of Cyclopentyl Functionalized Silanes

The synthesis of cyclopentyl functionalized silanes typically involves the reaction of a cyclopentyl-containing precursor with a silicon-containing reagent. A common synthetic route is the hydrosilylation of cyclopentadiene or its derivatives with a hydridosilane in the presence of a platinum catalyst. Alternatively, Grignard reactions involving a cyclopentyl magnesium halide and a silicon halide are employed.[3][5]

For instance, cyclopentyltrimethoxysilane can be synthesized by the reaction of cyclopentyl magnesium bromide with tetramethoxysilane. Another approach involves the reaction of dicyclopentadiene (DCPD), an abundant byproduct of the petrochemical industry, to form a bisphenol intermediate which can then be further functionalized.[3]

Core Physicochemical Properties

The physicochemical properties of cyclopentyl functionalized silanes are largely dictated by the interplay between the silicon center and the cyclopentyl group.

Physical Properties

The physical state and properties of these silanes vary with the specific substituents on the silicon atom. For example, cyclopentyltrimethoxysilane is a liquid at room temperature. A summary of key physical properties for representative cyclopentyl silanes is provided in Table 1.

Table 1: Physical Properties of Representative Cyclopentyl Silanes

| Property | Cyclopentyltrimethoxysilane | Isopropylcyclopentane | Cyclopentanone |

| Molecular Formula | C8H18O3Si | C8H16 | C5H8O |

| Molecular Weight ( g/mol ) | 190.31 | 112.21 | 84.12 |

| Boiling Point (°C) | ~180-190 | 126.4 | 130.6 |

| Density (g/cm³ at 20°C) | ~0.96 | 0.773 | 0.949 |

| Refractive Index (at 20°C) | ~1.42 | 1.425 | 1.437 |

Note: Data for Isopropylcyclopentane and Cyclopentanone are provided for comparative purposes of the cyclopentyl moiety's contribution.[6][7]

Hydrolytic Stability

The hydrolytic stability of alkoxysilanes is a critical parameter, especially for applications in aqueous environments. The hydrolysis of the Si-OR bond to form a silanol (Si-OH) is the initial step in the formation of siloxane bonds (Si-O-Si) and adhesion to hydroxylated surfaces. This reaction is typically catalyzed by acid or base.[8][9][10]

The bulky cyclopentyl group exerts significant steric hindrance around the silicon atom, which can slow down the rate of hydrolysis compared to silanes with smaller alkyl groups. This enhanced stability can be advantageous in applications where a controlled hydrolysis rate is desired. The general mechanism for the hydrolysis of an alkoxysilane is depicted below.

Thermal Stability

Organosilanes generally exhibit good thermal stability. The thermal decomposition of silanes typically involves the cleavage of Si-C and Si-O bonds at elevated temperatures.[11][12][13] The thermal stability of cyclopentyl functionalized silanes is influenced by the strength of the silicon-cyclopentyl bond and the nature of other substituents on the silicon atom. The pyrolysis of silanes often leads to the formation of silicon carbide, silicon dioxide, or silicon carbonitride materials, depending on the atmosphere.[11]

The inherent thermal stability of the cyclopentyl ring contributes positively to the overall thermal resistance of the molecule. This property is crucial for applications where the material is exposed to high temperatures during processing or use.

Surface Energy and Wettability

When coated onto a substrate, cyclopentyl functionalized silanes can significantly alter the surface energy and wettability.[2][14] The nonpolar and hydrophobic nature of the cyclopentyl group leads to a reduction in surface energy, resulting in a hydrophobic or even superhydrophobic surface. The degree of hydrophobicity can be tailored by controlling the density and orientation of the silane molecules on the surface.[15]

The change in surface wettability is a direct consequence of the chemical nature of the outermost layer of the modified surface. The exposed cyclopentyl groups minimize interactions with water molecules, leading to high water contact angles.

Characterization of Cyclopentyl Functionalized Silanes

A suite of analytical techniques is employed to characterize the structure, purity, and properties of cyclopentyl functionalized silanes and the surfaces they modify.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are indispensable for elucidating the molecular structure of these silanes.[16][17][18][19][20]

-

¹H NMR: Provides information about the protons in the cyclopentyl ring and any other organic substituents.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

²⁹Si NMR: Directly probes the silicon environment, providing information about the number and type of substituents on the silicon atom.[17]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule.[21][22][23][24] Key vibrational bands include:

-

Si-O-C stretching: around 1080-1100 cm⁻¹ for alkoxysilanes.

-

C-H stretching: of the cyclopentyl group around 2850-2960 cm⁻¹.

-

Si-C stretching: typically observed in the fingerprint region.

-

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition profile of the silanes.[25][26][27][28] The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.

Surface Analysis

-

Contact Angle Goniometry: This technique is used to measure the contact angle of a liquid (typically water) on a surface modified with the cyclopentyl silane.[14][15][29][30][31] The contact angle provides a quantitative measure of the surface's wettability and hydrophobicity.

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the cyclopentyl functionalized silane into a TGA crucible (typically alumina or platinum).[32]

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Experimental Parameters:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes. Then, ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage weight loss versus temperature to obtain the TGA curve. The onset of decomposition and the residual mass can be determined from this curve.

Protocol for Contact Angle Measurement

-

Substrate Preparation: Clean the substrate (e.g., glass slide, silicon wafer) thoroughly to ensure a hydrophilic surface. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) followed by plasma cleaning or treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ).

-

Surface Modification: Immerse the cleaned substrate in a dilute solution (e.g., 1-5% v/v) of the cyclopentyl functionalized silane in an anhydrous solvent (e.g., toluene) for a specified time (e.g., 1-2 hours). Alternatively, vapor phase deposition can be used.

-

Curing: After deposition, rinse the substrate with the solvent to remove any unbound silane and then cure it in an oven at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 1 hour) to promote covalent bond formation with the surface.

-

Measurement: Place a small droplet (e.g., 2-5 µL) of deionized water onto the modified surface using a microsyringe.

-

Imaging and Analysis: Use a goniometer to capture a high-resolution image of the droplet profile. Software is then used to measure the angle between the solid-liquid interface and the liquid-vapor interface.[31]

Applications in Drug Development

The unique physicochemical properties of cyclopentyl functionalized silanes make them promising materials for applications in drug development, particularly in the formulation of controlled-release drug delivery systems.[33][34][35][36][37]

Surface Modification of Nanocarriers

Mesoporous silica nanoparticles (MSNs) are widely investigated as drug carriers due to their high surface area and tunable pore size. The external surface of MSNs can be functionalized with cyclopentyl silanes to impart hydrophobicity. This hydrophobic shell can act as a barrier to the premature release of encapsulated drugs, especially those that are water-soluble.[33] The release of the drug can then be triggered by a specific stimulus or through slow degradation of the silane layer.

Enhancing Biocompatibility and Stability

The hydrophobic surface created by cyclopentyl silanes can also reduce non-specific protein adsorption, which is a common issue with nanoparticles in biological systems. This can improve the in vivo circulation time and reduce immunogenicity. Furthermore, the enhanced hydrolytic stability of these silanes can contribute to the overall stability of the drug delivery system in physiological environments.

Conclusion

Cyclopentyl functionalized silanes represent a valuable class of organosilicon compounds with a distinct set of physicochemical properties. The presence of the cyclopentyl group imparts significant hydrophobicity, steric hindrance, and thermal stability, which are advantageous in a variety of applications. Their ability to form robust and stable hydrophobic surfaces makes them particularly well-suited for the surface modification of materials and the development of advanced drug delivery systems. A thorough understanding of their synthesis, properties, and characterization, as outlined in this guide, is essential for harnessing their full potential in scientific research and industrial applications.

References

-

Lin, H.-T., et al. (2019). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. Molecules, 24(23), 4363. [Link]

-

Gelest. (n.d.). Silanes and Surface Modification. Gelest Technical Library. [Link]

-

Wang, Y., et al. (2011). Surfactant-assisted controlled release of hydrophobic drugs using anionic surfactant templated mesoporous silica nanoparticles. Biomaterials, 32(27), 6647-6657. [Link]

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]

-

ResearchGate. (n.d.). FTIR characteristic peak assignments for various types of MPs. [Link]

-

ResearchGate. (n.d.). Mechanism of Thermal Decomposition of Silanes. [Link]

-

ResearchGate. (n.d.). (PDF) THE N.M.R. SPECTRUM OF CYCLOPENTANONE. [Link]

-

ResearchGate. (n.d.). CHARACTERIZATION OF SILICA MODIFIED WITH SILANES BY USING THERMOGRAVIMETRIC ANALYSIS COMBINED WITH INFRARED DETECTION. [Link]

-

Hengge, E., & Kovar, D. (1979). Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. Angewandte Chemie International Edition in English, 18(6), 485-486. [Link]

-

Wang, Y., et al. (2022). Thermal Safety Evaluation of Silane Polymer Compounds as Electrolyte Additives for Silicon-Based Anode Lithium-Ion Batteries. Materials, 15(16), 5585. [Link]

-

Schmidt, H. (1985). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Journal of Non-Crystalline Solids, 73(1-3), 681-691. [Link]

-

Colilla, M., et al. (2019). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Pharmaceutics, 11(10), 523. [Link]

-

Kellers, A., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. Coatings, 13(10), 1686. [Link]

-

Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]

-

ResearchGate. (n.d.). Silanes for adhesion promotion and surface modification. [Link]

-

Sheverdov, V. P., et al. (2021). Synthesis and Properties of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 13(25), 4429. [Link]

-

Lung, C. Y. K., & Matinlinna, J. P. (2012). Surface Modification for Enhanced Silanation of Zirconia Ceramics. Journal of the Australian Ceramic Society, 48(1), 45-53. [Link]

-

ChemSynthesis. (n.d.). 3-cyclopropylcyclopentanone. [Link]

-

Grusser, M., et al. (2021). Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass. RSC Advances, 11(50), 31541-31551. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

-

Santamaria, C. M., et al. (2017). Drug delivery systems for prolonged duration local anesthesia. Materials Today, 20(1), 22-31. [Link]

-

Allendorf, M. D., & Melius, C. F. (1997). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. The Journal of Physical Chemistry A, 101(14), 2670-2680. [Link]

-

ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. [Link]

-

ResearchGate. (2019). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. [Link]

- Iler, R. K. (1979). The chemistry of silica: solubility, polymerization, colloid and surface properties, and biochemistry. John Wiley & Sons.

-

Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. [Link]

-

Droplet Lab. (n.d.). 10 Essential Steps for Achieving Reproducible Contact Angle Measurements. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentane, (1-methylethyl)- (CAS 3875-51-2). [Link]

-

Gelest, Inc. (n.d.). Surface-Triggered Tandem Coupling Reactions of Cyclic Azasilanes. [Link]

-

Balaskas, A., et al. (2022). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Polymers, 14(21), 4699. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

-

EPFL. (n.d.). EXPERIMENT 5: Surface Properties and Contact Angle Measurement. [Link]

-

ResearchGate. (n.d.). Quantitative measurement of physisorbed silane on a silica particle surface treated with silane coupling agents by thermogravimetric analysis. [Link]

-

Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of adhesion science and technology, 1(1), 1-13. [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. [Link]

-

Liu, Y., et al. (2020). Controllable Drug Release Behavior of Polylactic Acid (PLA) Surgical Suture Coating with Ciprofloxacin (CPFX)—Polycaprolactone (PCL)/Polyglycolide (PGA). Coatings, 10(11), 1083. [Link]

-

Wang, X., et al. (2018). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. Polymers, 10(10), 1146. [Link]

-

ResearchGate. (n.d.). FT-IR Spectra for pullulan and CMP. [Link]

-

PubChem. (n.d.). Cyclopentanone. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Biolin Scientific. (2024). Contact Angle Measurements for Surface Wettability and Surface Energy Analysis. [Link]

-

Wang, X., et al. (2022). Thermal Degradation Behavior and Mechanism of Organosilicon Modified Epoxy Resin. Macromolecular Materials and Engineering, 307(10), 2200257. [Link]

-

OnlyTRAININGS. (2020, December 24). Silanes and silane-modified technology for improved formulations in existing and new applications [Video]. YouTube. [Link]

-

Li, Y., et al. (2018). Controlled Drug Release from Cyclodextrin-Gated Mesoporous Silica Nanoparticles Based on Switchable Host-Guest Interactions. ACS applied materials & interfaces, 10(40), 33948–33957. [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]

-

ResearchGate. (n.d.). FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Silanes and Surface Modification - Gelest [technical.gelest.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cyclopentane, (1-methylethyl)- (CAS 3875-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane [mdpi.com]

- 14. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. preprints.org [preprints.org]

- 28. researchgate.net [researchgate.net]

- 29. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]

- 30. dropletlab.com [dropletlab.com]

- 31. eeoren.etu.edu.tr [eeoren.etu.edu.tr]

- 32. epfl.ch [epfl.ch]

- 33. Surfactant-assisted controlled release of hydrophobic drugs using anionic surfactant templated mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. Controlled Drug Release from Cyclodextrin-Gated Mesoporous Silica Nanoparticles Based on Switchable Host-Guest Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing Steric Effects of the Cyclopentyl Group in Alkoxysilanes: A Guide to Modulating Reactivity and Material Properties

An In-Depth Technical Guide

Abstract

Organoalkoxysilanes are foundational precursors in advanced materials science, enabling the creation of hybrid materials with tailored properties. The organic substituent attached to the silicon atom dictates the reactivity of the precursor and the characteristics of the final material. Among the diverse range of possible substituents, bulky cycloaliphatic groups, such as cyclopentyl, offer a unique combination of steric hindrance and hydrophobicity. This technical guide provides an in-depth analysis of the steric effects imparted by the cyclopentyl group on the sol-gel chemistry of alkoxysilanes. We will explore how its distinct three-dimensional profile influences hydrolysis and condensation kinetics, providing a powerful tool for controlling network formation. Furthermore, this guide will detail the synthesis of cyclopentyl-substituted alkoxysilanes, outline protocols for kinetic analysis, and discuss how the cyclopentyl moiety translates into desirable properties—such as enhanced thermal stability and hydrophobicity—in the resulting polysilsesquioxane materials. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage steric control in the design of advanced coatings, functionalized surfaces, and novel biomaterials.

The Sol-Gel Process: A Foundation in Alkoxysilane Chemistry

The sol-gel process is a versatile bottom-up methodology for producing solid materials from small molecules. For organoalkoxysilanes (R-Si(OR')₃), the process is fundamentally a two-stage reaction cascade: hydrolysis and condensation.[1]

-

Hydrolysis: The process is initiated by the substitution of alkoxy groups (-OR') with hydroxyl groups (-OH) upon the addition of water. This reaction can be catalyzed by either an acid or a base.[2]

-

Condensation: The newly formed silanols (Si-OH) are reactive and condense with other silanols or unreacted alkoxides to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct, respectively.[3][4]

These kinetically controlled reactions are sensitive to a variety of parameters, including pH, temperature, solvent, and the water-to-silane molar ratio.[1] Critically, the nature of the non-hydrolyzable organic group (R) attached to the silicon atom exerts profound control over both reaction stages through a combination of electronic and steric effects.[3][5]

-

Electronic Effects: Electron-withdrawing or -donating R groups can stabilize or destabilize charged transition states, altering reaction rates depending on the catalytic mechanism (acid vs. base).[2]

-

Steric Effects: The size and shape of the R group can physically impede the approach of a nucleophile (like water or a silanol) to the silicon center.[3] This steric hindrance is a primary determinant of the hydrolysis and condensation rates. Bulky organic groups generally slow down these reactions, allowing for greater control over the polymerization process and influencing the structure of the final material.[6]

Caption: The Sol-Gel Process for Organotrialkoxysilanes.

The Cyclopentyl Group: A Unique Steric Profile

The cyclopentyl group, a five-membered cycloalkane, presents a compelling case for steric modulation. Unlike linear alkyl chains which can adopt various conformations, the cyclopentyl group has a more rigid, puckered structure. This defined three-dimensional shape provides a consistent steric shield around the silicon atom.

When compared to other common alkyl substituents, its steric bulk is intermediate between smaller linear groups (e.g., methyl, ethyl) and more sterically demanding groups like cyclohexyl or tert-butyl.[6][7] This intermediate steric profile is advantageous, as it significantly retards reaction kinetics compared to linear silanes, yet it is often not so prohibitive as to prevent the formation of well-crosslinked networks, a problem that can arise with extremely bulky groups.[6] This tunable reactivity is central to its utility.

Synthesis of Cyclopentyl-Substituted Alkoxysilanes

The synthesis of precursors like cyclopentyltriethoxysilane (CpTES) is typically achieved via established organometallic routes. A common and reliable method is the Grignard reaction, where cyclopentylmagnesium bromide is reacted with tetraethoxysilane (TEOS).

Caption: Grignard Route for Cyclopentyltriethoxysilane Synthesis.

Rationale for Experimental Choices:

-

Grignard Reagent: This is a standard and highly effective method for forming carbon-silicon bonds.

-

Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents like water. The use of anhydrous tetrahydrofuran (THF) is critical to prevent quenching the reagent and ensure a high yield.

-

Excess TEOS: Using TEOS as both reactant and solvent can help drive the reaction to completion and simplify purification, although it requires removal of the excess reactant later.

Impact of the Cyclopentyl Group on Reaction Kinetics

The primary consequence of the cyclopentyl group's steric bulk is the significant reduction in the rates of both hydrolysis and condensation.

Influence on Hydrolysis Rates

Hydrolysis of alkoxysilanes proceeds via a nucleophilic attack on the silicon atom. The cyclopentyl group acts as a "steric umbrella," hindering the approach of water molecules. This effect is more pronounced under basic conditions, where the attacking nucleophile is a hydroxyl anion (OH⁻), and the reaction proceeds through a crowded pentacoordinate transition state.[3]

The expected trend in hydrolysis rates for various triethoxysilanes under identical conditions would be: Methyl > Ethyl > n-Propyl > Cyclopentyl > Cyclohexyl > tert-Butyl

This trend directly correlates with the increasing steric hindrance of the organic substituent, which slows the reaction rate.[6] The ability of the cyclopentyl group to moderate this rate is crucial for applications requiring a long pot-life or controlled deposition onto a surface.

Influence on Condensation and Gelation

Steric hindrance from the cyclopentyl group also slows the condensation reactions. This has a profound impact on the final structure of the polysilsesquioxane material. Slower condensation rates can lead to more ordered, less-branched polymer structures. In some cases, highly regular polyhedral oligomeric silsesquioxanes (POSS) can be formed, which are discrete, cage-like molecules.[8]

Conversely, very bulky groups can inhibit extensive cross-linking, sometimes preventing the formation of a continuous gel network altogether, resulting instead in soluble oils or resins.[6] The cyclopentyl group occupies a "sweet spot," allowing for the eventual formation of robust gels while providing a wide processing window. A study comparing linear hexyl and cyclic cyclohexyl groups in bile acid amides found that the cyclic group was a poorer gelator, underscoring that the spatial demand of the side chain is a key factor in self-assembly and gelation.[7]

Properties of Cyclopentyl-Modified Siloxane Materials

The incorporation of the cyclopentyl group into a polysilsesquioxane network ([CpSiO₁․₅]n) imparts a unique set of properties to the final material. These materials, often referred to as poly(cyclopentylsilsesquioxane), combine the rigidity of the inorganic Si-O-Si backbone with the organic nature of the cyclopentyl substituents.[1][2]

| Property | Influence of Cyclopentyl Group | Rationale |

| Thermal Stability | High | The rigid Si-O-Si inorganic core provides intrinsic thermal stability. The bulky cyclopentyl groups can further enhance this by restricting chain mobility at elevated temperatures.[1][9] |

| Hydrophobicity | High | The non-polar, hydrocarbon nature of the cyclopentyl group creates a low-energy surface that repels water, leading to high water contact angles.[10][11][12] |

| Solubility | Soluble in organic solvents | The organic periphery provided by the cyclopentyl groups makes the resulting polymers and oligomers soluble in common organic solvents, facilitating processing. |

| Mechanical Properties | Increased Hardness & Rigidity | The rigid cycloaliphatic group restricts the flexibility of the siloxane backbone, contributing to increased hardness and a higher glass transition temperature compared to linear alkyl analogs.[9] |

| Dielectric Constant | Low | The introduction of bulky, non-polar organic groups can increase free volume and lower the overall polarity of the material, leading to a lower dielectric constant.[2] |

Table 1: Properties conferred by the cyclopentyl group in polysilsesquioxanes.

Applications in Advanced Materials and Drug Development

The unique properties derived from the cyclopentyl group make these silanes and their derivative materials highly valuable in specialized applications.

Surface Modification for Coatings and Biomaterials

The controlled reactivity and high hydrophobicity of cyclopentylalkoxysilanes make them excellent candidates for surface modification.[12][13] When applied to a hydroxylated surface (e.g., glass, metal oxides, ceramics), the alkoxysilane hydrolyzes and covalently bonds to the surface, creating a robust, self-assembled monolayer.[14]

Causality in Application:

-

Biocompatibility: In drug delivery systems or implantable devices, a hydrophobic surface can modulate protein adsorption and cellular interaction, which is a critical first step in determining the biological response to a foreign material.[15][16] The controlled surface energy provided by cyclopentylsilane layers can be used to improve the biocompatibility of materials.

-

Protective Coatings: The dense, hydrophobic layer formed by cyclopentylsilanes provides an excellent barrier against moisture and corrosion, making it suitable for protecting sensitive electronic components or cultural heritage artifacts.[10]

Precursors for Hybrid Organic-Inorganic Materials

Poly(cyclopentylsilsesquioxane)s are valuable as components in hybrid materials. Their high thermal stability and mechanical robustness make them ideal for applications in aerospace and microelectronics.[2] The silsesquioxane core is known to increase the glass transition temperature, improve mechanical strength, and reduce the flammability of polymer composites.[9]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol: Synthesis of Cyclopentyltriethoxysilane (CpTES)

Objective: To synthesize CpTES via a Grignard reaction.

Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Formation: Add magnesium turnings to the flask. Add a solution of cyclopentyl bromide in anhydrous THF to the dropping funnel. Add a small portion of the bromide solution to the magnesium to initiate the reaction (indicated by bubbling/heat). Once initiated, add the remaining bromide solution dropwise while maintaining a gentle reflux.

-

Reaction with TEOS: After the magnesium is consumed, cool the Grignard solution to 0 °C. Add a solution of tetraethoxysilane (TEOS) in anhydrous THF dropwise via the dropping funnel.

-

Workup: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent via rotary evaporation. Purify the crude product by vacuum distillation to yield pure CpTES.

-

Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Protocol: Kinetic Study of CpTES Hydrolysis by ¹H NMR

Objective: To determine the relative hydrolysis rate of CpTES under acidic conditions.

Methodology:

-

Sample Preparation: In an NMR tube, prepare a solution of CpTES in a suitable solvent (e.g., acetone-d₆). Add a known concentration of an internal standard (e.g., mesitylene).

-

Initiation: Add a precise amount of acidified D₂O (e.g., DCl in D₂O) to the NMR tube to initiate hydrolysis. The water-to-silane ratio should be controlled.

-

Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals. The hydrolysis reaction will convert the ethoxy groups (-OCH₂CH₃) on the silane to ethanol (HOCH₂CH₃).

-

Analysis: Integrate the signals corresponding to the methylene protons of the ethoxy group on CpTES and the methylene protons of the product ethanol.

-

Calculation: The rate of disappearance of the CpTES ethoxy signal (or appearance of the ethanol signal), relative to the stable internal standard, can be used to calculate the hydrolysis rate constant.

-

Validation: The experiment should be repeated with other silanes (e.g., methyltriethoxysilane, cyclohexyltriethoxysilane) under identical conditions to provide a direct, comparative measure of the steric effect.

Caption: Workflow for Kinetic Analysis of Silane Hydrolysis.

Conclusion and Future Outlook

The cyclopentyl group serves as a highly effective modulator of alkoxysilane reactivity. Its defined steric profile provides a predictable means of slowing hydrolysis and condensation, offering researchers superior control over sol-gel processes compared to less bulky linear alkylsilanes. This control is paramount in applications requiring long working times, such as in the formulation of advanced coatings or the intricate surface modification of biomedical devices. The resulting poly(cyclopentylsilsesquioxane) materials exhibit a valuable combination of thermal stability, hydrophobicity, and mechanical rigidity, making them suitable for demanding applications in electronics and materials science.

Future research should focus on obtaining precise quantitative kinetic data to build predictive models for the gelation of cyclopentylsilanes and other cycloalkylsilanes. Exploring the properties of copolymers made from cyclopentylalkoxysilanes and other functional silanes could open pathways to new hybrid materials with even more finely tuned properties for applications in drug delivery, smart coatings, and catalysis.

References

-

Issa, A. A., Luyt, A. S., & Djoković, V. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PubMed. [Link]

-

Pozdnyakov, A. O., et al. (2021). Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. Polymers (Basel). [Link]

-

Praveen, S., & Senthil, T. S. (2024). SILSESQUIOXANES: SYNTHESIS, REACTIVITY AND APPLICATIONS IN MATERIALS CHEMISTRY. IIP Series. [Link]

-

RSC Publishing. (2020). Polyphenylsilsesquioxanes. New structures-new properties. ResearchGate. [Link]

-

Levesque, C., et al. (2005). Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8. Purinergic Signalling. [Link]

-

Al-Bazzal, M. A., et al. (2023). Comparative Study of In Situ Gel Formulation Based on the Physico-Chemical Aspect: Systematic Review. MDPI. [Link]

-

Chandler, C. L., et al. (2018). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. PubMed. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY. St. Paul's Cathedral Mission College. [Link]

-

Lin, Y.-H., et al. (2014). Alkylated cage silsesquioxanes: A comprehensive study of thermal properties and self-assembled structure. ResearchGate. [Link]

-

Mao, X., et al. (2023). Surface modifications of biomaterials in different applied fields. RSC Advances. [Link]

-

Loy, D. A., & Shea, K. J. (n.d.). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes. SciSpace. [Link]

-

ResearchGate. (n.d.). Influence alkyl group type on the hydrophobic efficiency of a silane. ResearchGate. [Link]

-

Duchet, J., et al. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. [Link]

-

Anggraini, T., et al. (2022). Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. MDPI. [Link]

-

Williams, R. (Ed.). (2011). Surface modification of biomaterials. ResearchGate. [Link]

-

Lange, J., et al. (2024). Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. Polymers (Basel). [Link]

-

Mao, X., et al. (2023). Surface modifications of biomaterials in different applied fields. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Silsesquioxanes. ResearchGate. [Link]

-

Evonik. (n.d.). Technical Background Hydrophobing Agents. Evonik. [Link]

-

Wikipedia. (n.d.). Silsesquioxane. Wikipedia. [Link]

-

Wikipedia. (n.d.). Biomaterial surface modifications. Wikipedia. [Link]

-

Fábián, L., et al. (2021). The Effect of the Side Chain on Gelation Properties of Bile Acid Alkyl Amides. ChemistryOpen. [Link]

-

Levesque, C., et al. (2005). Comparative Hydrolysis of P2 Receptor Agonists by NTPDases 1, 2, 3 and 8. PubMed. [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

-

Kim, H.-S., et al. (2021). Surface Functionalities of Polymers for Biomaterial Applications. MDPI. [Link]

-

Arkles, B. (2006). Hydrophobicity, Hydrophilicity and Silanes. ResearchGate. [Link]

-

Bazyar, B. G., et al. (2022). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. Coatings. [Link]

-

Gelest, Inc. (2017). A Comparison of Alkoxysilane Hydrolysis Rates by FT-IR. ResearchGate. [Link]

-

ResearchGate. (2021). Spherical, Polyfunctional Molecules Using Poly(bromophenylsilsesquioxane)s as Nanoconstruction Sites. ResearchGate. [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Surface Functionalities of Polymers for Biomaterial Applications | MDPI [mdpi.com]

- 5. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. The Effect of the Side Chain on Gelation Properties of Bile Acid Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Silsesquioxane - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Surface modifications of biomaterials in different applied fields - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biomaterial surface modifications - Wikipedia [en.wikipedia.org]

Cyclopentyltriethoxysilane boiling point and refractive index data

Physicochemical Characterization & Application Protocols[1][2][3][4]

Executive Summary

Cyclopentyltriethoxysilane (CPTES) is a sterically hindered organosilane utilized critically in two distinct high-value domains: as a stereoregulating external electron donor in Ziegler-Natta catalysis for polyolefin synthesis, and as a specialized surface modifier in pharmaceutical research.[1][2][3][4] Its unique cyclopentyl moiety provides a balance of lipophilicity and steric bulk that is superior to linear alkyl silanes for shielding surface silanols.[2]

This guide provides the definitive physicochemical data for CPTES, resolving common database ambiguities. It details self-validating protocols for measuring Boiling Point (BP) and Refractive Index (RI) to ensure reagent purity—a critical step before deploying the reagent in sensitive drug development workflows such as HPLC stationary phase synthesis or containment system silanization.[1][3][4]

Part 1: Physicochemical Profile

The following data represents the standard values for high-purity (>98%) Cyclopentyltriethoxysilane. Note that while CAS 18081-71-3 is occasionally referenced in legacy databases, CAS 154733-91-2 is the current, commercially validated identifier for this specific triethoxy congener.[1][2][3]

| Property | Value / Range | Conditions | Relevance |

| Chemical Formula | - | Molecular Weight: 232.4 g/mol | |

| Boiling Point (BP) | 218 – 219 °C | @ 760 mmHg | Critical for distillation parameters.[1][2][3][4] |

| Refractive Index (RI) | 1.4240 | Primary metric for rapid purity assessment.[1][2][3][4] | |

| Density | 0.94 – 0.95 g/mL | @ 25 °C | Volume-to-mass conversion.[1][2] |

| Appearance | Clear, colorless liquid | STP | Yellowing indicates oxidation or contamination.[2][3] |

| Flash Point | > 90 °C | Closed Cup | Safety/Handling classification.[2] |

Technical Insight: The boiling point of CPTES (219 °C) is significantly higher than its methoxy analog, Cyclopentyltrimethoxysilane (BP ~180 °C).[1][3][4] This is due to the increased molecular weight and London dispersion forces of the three ethoxy groups.[4] Consequently, vacuum distillation is the preferred purification method to avoid thermal degradation.[3][4]

Part 2: Technical Deep Dive & Validation Protocols

2.1 Refractive Index (

) as a Purity Gate

The refractive index is the most rapid "Go/No-Go" quality control test.[1][3][4] For CPTES, the theoretical value is 1.4240 .[3]

-

Hydrolysis Indicator: If the sample has hydrolyzed (reacting with atmospheric moisture), it releases ethanol (

).[1][3][4] A measured RI lower than 1.4220 strongly suggests hydrolysis.[2] -

Contamination Indicator: Higher RI values often indicate the presence of polysiloxanes (oligomers formed by condensation), which have higher optical densities.[1][3][4]

Protocol: High-Precision RI Measurement

-

Calibration: Calibrate the Abbé refractometer using a standard with a known RI close to the target (e.g., 1-Butanol,

, or a certified glass test piece).[1][3][4] -

Temperature Equilibration: Set the circulating water bath to exactly 20.0 °C . Wait 10 minutes for the prism to equilibrate. Note: RI changes by approx.[2][3]

per °C. A 2°C error shifts the reading by ~0.001, causing a false failure.[1][3][4] -

Sample Loading: Apply 2-3 drops of CPTES to the lower prism.[1][2] Close the assembly immediately to minimize evaporation and moisture uptake.[2]

-

Measurement: Align the shadowline with the crosshairs.[2] Record the value to 4 decimal places.

-

Cleaning: Wipe prisms with acetone and lens tissue immediately.[2][3] CPTES cures on glass; delayed cleaning will permanently damage the prism.[2]

2.2 Boiling Point Determination (Micro-Method)

For research samples where volume is limited, the Siwoloboff Method is superior to standard distillation.[1][3][4]

-

Setup: Place 0.5 mL of CPTES in a melting point tube (sealed at bottom). Insert a fine capillary (sealed at top) into the liquid, open end down.[1][3][4]

-

Heating: Attach the tube to a thermometer bulb and immerse in a silicone oil bath. Heat at 2°C/min.[2]

-

Observation: As the temperature rises, bubbles will escape from the capillary.[3] The BP is the temperature at which a continuous stream of bubbles emerges (vapor pressure > atmospheric pressure) and, critically, the temperature at which the liquid sucks back into the capillary upon cooling (vapor pressure = atmospheric pressure).[1][3][4]

Part 3: Applications in Drug Development[1][3]

3.1 Surface Silanization (Deactivation)

In drug development, CPTES is used to modify glass surfaces (vials, syringes, HPLC columns).[1][3][4] The bulky cyclopentyl group prevents the "umbrella effect," offering better shielding of surface silanols than linear alkyl silanes.[3][4] This reduces non-specific binding of hydrophobic protein drugs.[2]

Workflow: Glassware Deactivation

-

Activation: Wash glassware with Piranha solution (

) to maximize surface -OH groups.[1][3][4] Rinse with DI water and dry at 120°C. -

Silanization: Prepare a 2% (v/v) solution of CPTES in dry toluene.

-

Reaction: Immerse glassware for 12 hours at room temperature under

. -

Curing: Rinse with toluene, then methanol. Cure in an oven at 110°C for 1 hour to promote Si-O-Si crosslinking.

3.2 HPLC Stationary Phase Synthesis

CPTES is used to create "Cyclopentyl" bonded phases.[1][2] These offer unique selectivity for separating structural isomers (e.g., polycyclic aromatic hydrocarbons or steroid drugs) that co-elute on standard C18 columns.[1][3][4]

Part 4: Visualizations

Figure 1: Quality Control Decision Tree

This logic flow ensures only high-purity CPTES is used in critical synthesis, preventing batch failures.

Caption: QC workflow for validating Cyclopentyltriethoxysilane purity before pharmaceutical application.

Figure 2: Surface Modification Mechanism

The chemical pathway for deactivating silica surfaces using CPTES.[2]

Caption: Mechanism of grafting CPTES onto silica to create a hydrophobic, sterically shielded surface.[1][3][4]

References

-

Sigma-Aldrich. Cyclopentyltriethoxysilane Product Specification (CAS 154733-91-2).[1][2][3] Retrieved from (Verified Data: BP 218-219°C, RI 1.4240).[1][3][4]

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[3] Technical Brochure.[2][3][5] Retrieved from .[1][3][4]

-

PubChem. Cyclopentyl(triethoxy)silane Compound Summary. National Library of Medicine.[2] Retrieved from .[1][3][4]

-

European Patent Office. External Donor for Olefin Polymerization (EP 3415541 A1).[1][3] Describes the use of CPTES as a donor and its synthesis. Retrieved from .

-

Arkles, B. Hydrophobicity, Hydrophilicity and Silane Surface Modification.[3] Gelest Technical Guide.[2][3] Explains the physics of silane deposition and contact angle modification.

Sources

- 1. N,N'-1,3-Propanediylbis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide) | C37H58N2O4 | CID 112321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Silanes & Silicon Compounds - Gelest, Inc. [gelest.com]

- 3. Betulinic Acid | C30H48O3 | CID 64971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2014069488A1 - Polymetalloxane compound, method for producing same, and application thereof - Google Patents [patents.google.com]

- 5. Silanes & Silicon Compounds - Gelest, Inc. [gelest.com]

Technical Guide: Cyclopentyltriethoxysilane (CPTES) in Ziegler-Natta Catalysis

[1][2]

Executive Summary

Cyclopentyltriethoxysilane (CPTES) (CAS: 18052-76-1) functions as a specialized External Electron Donor (EED) in MgCl₂-supported TiCl₄ Ziegler-Natta catalyst systems.[1] Unlike the industry-standard "D-Donor" (Dicyclopentyldimethoxysilane), which is optimized for maximum isotacticity and broad molecular weight distribution (MWD), CPTES is primarily utilized for its superior hydrogen response and specific rheological tailoring.[1]

Its unique structure—a single steric cyclopentyl ring coupled with three hydrolyzable ethoxy anchors—allows for rapid chain transfer modulation, making it an ideal candidate for producing high-flow reactor grades (high Melt Flow Rate, MFR) without excessive hydrogen consumption.[1]

The Mechanistic Core: Structure-Property Relationships[1][3]

The "Lock and Key" Mechanism

In heterogeneous ZN catalysis, the active titanium sites on the MgCl₂ lattice are non-uniform.[1] Without an external donor, "atactic" sites (non-stereospecific) produce amorphous polymer.[1] CPTES acts as a Selectivity Control Agent (SCA) .[1]

-

Adsorption: The ethoxy groups (

) of CPTES complex with the coordinatively unsaturated magnesium atoms on the (110) or (100) faces of the MgCl₂ support.[1] -

Steric Shielding: The cyclopentyl ring (

) provides steric bulk.[1] It effectively "covers" the non-stereospecific sites or transforms them by forcing the incoming propylene monomer to insert in a specific orientation (Si-face or Re-face), thereby promoting isotacticity.[1] -

Electronic Effect: The presence of three ethoxy groups (triethoxy) versus two (dimethoxy) alters the Lewis basicity. CPTES generally binds less tightly than dimethoxysilanes, leading to faster exchange rates with the co-catalyst (Triethylaluminum, TEAL).[1]

Pathway Visualization

The following diagram illustrates the competitive complexation pathway where CPTES selectively poisons atactic sites while preserving isotactic propagation.

Caption: Figure 1. The stereoregulation pathway showing CPTES coordination with the active site to block atactic propagation.[1]

Comparative Performance Analysis

The choice between CPTES and other silanes is a trade-off between Isotacticity and Hydrogen Sensitivity .[1]

| Feature | CPTES (Cyclopentyltriethoxysilane) | D-Donor (Dicyclopentyldimethoxysilane) | C-Donor (Cyclohexylmethyldimethoxysilane) |

| Structure | |||

| Hydrogen Response | High | Low/Medium | Medium |

| Isotacticity (I.I.) | Moderate to High (95-97%) | Very High (>98%) | High (97-98%) |

| Melt Flow Rate (MFR) | High (Easier to produce high flow grades) | Low (Requires more H₂ for high flow) | Medium |

| Molecular Weight Dist. | Medium/Narrow | Broad | Medium |

| Primary Use Case | High-flow injection molding, controlled rheology.[1] | High stiffness pipes, BOPP films.[1] | General purpose molding.[2] |

Key Insight: Researchers choose CPTES when the reactor limitation is hydrogen pressure.[1] Because CPTES allows for chain termination at lower hydrogen concentrations, it enables the production of high-MFR grades without exceeding reactor pressure safety limits.[1]

Experimental Protocol: Polymerization Workflow

Objective: Synthesis of Isotactic Polypropylene using a MgCl₂/TiCl₄ catalyst with CPTES as the external donor.

Reagents & Preparation

-

Catalyst: 4th Generation MgCl₂-supported TiCl₄ (containing internal donor, e.g., Diisobutyl Phthalate).[1][3]

-

Co-Catalyst: Triethylaluminum (TEAL), 1M solution in hexane.[1]

-

Donor: Cyclopentyltriethoxysilane (CPTES), 0.1M solution in hexane.[1]

-

Monomer: Polymerization-grade Propylene (99.9% purity).[1]

-

Chain Transfer Agent: Hydrogen gas (Ultra-high purity).

Step-by-Step Protocol

-

Reactor Conditioning:

-

Purge a 2L stainless steel autoclave reactor with nitrogen at 90°C for 1 hour to remove moisture.

-

Cool to 25°C under positive nitrogen flow.

-

-

The "Pre-Contacting" Step (Crucial for Activity):

-

In a Schlenk tube (under inert atmosphere), mix TEAL and CPTES.[1]

-

Ratio: Maintain an Al/Si molar ratio of 10:1 to 20:1 .

-

Why? This allows the formation of the active alkyl-aluminum-silane complex before it hits the titanium center.[1]

-

Add the solid catalyst to this mixture and age for 5 minutes at room temperature.

-

-

Injection & Polymerization:

-

Inject the pre-contacted catalyst slurry into the reactor containing liquid propylene (and hydrogen, if required for MFR control).[1]

-

Temperature Ramp: Rapidly heat the reactor to 70°C .

-

Pressure: Maintain 3.0 - 3.5 MPa.

-

Duration: Run for 60 minutes.

-

-

Quenching & Workup:

Experimental Logic Flow

Caption: Figure 2. Standard polymerization workflow highlighting the critical pre-contacting phase.

Troubleshooting & Optimization

As a Senior Application Scientist, the following "field-proven" adjustments are recommended when using CPTES:

-

Issue: Low Isotacticity (High Xylene Solubles) [1]

-

Issue: Catalyst Decay (Activity Drop)

-

Cause: Triethoxysilanes can be susceptible to over-reduction of the Ti center if the pre-contact time is too long.[1]

-

Fix: Inject the catalyst/donor mix into the reactor within 2-5 minutes of mixing. Do not age for >15 minutes.

-

-

Issue: "Fines" (Dusty Polymer) [1]

-

Cause: Rapid initial polymerization kinetics due to high hydrogen response causing particle fragmentation.

-

Fix: Use a "pre-polymerization" step (run at 20°C for 10 mins) to build a polymer shell before ramping to 70°C.[1]

-

References

-

Ziegler-Natta Catalyst Mechanisms

-

Role of External Donors

-

Hydrogen Response in Silanes

-

Patent Literature on CPTES Usage

Sources

- 1. WO2019094347A1 - Catalyst components for propylene polymerization - Google Patents [patents.google.com]

- 2. KR101663393B1 - Process for the manufacture of a capacitor film - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. WO2017204811A1 - Non-phthalate donor for polyolefin catalysts - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2020231716A1 - Activated catalyst components for olefin polymerization - Google Patents [patents.google.com]

- 10. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dspace.jaist.ac.jp [dspace.jaist.ac.jp]

- 13. pubs.acs.org [pubs.acs.org]

Precision Engineering of Hydrophobic Sol-Gel Architectures: A Technical Guide to Silane Precursors

Executive Summary

This technical guide addresses the synthesis of hydrophobic silica networks via the sol-gel process, specifically tailored for researchers in materials science and drug delivery. Unlike standard hydrophilic silica synthesis (e.g., TEOS-based Stöber method), incorporating hydrophobic moieties requires navigating complex kinetic competitions between hydrolysis rates and phase separation. This guide provides the mechanistic grounding, precursor selection strategies, and validated protocols necessary to engineer surfaces with contact angles >150° and drug delivery vehicles with tunable release profiles.

Part 1: Molecular Architecture & Selection Strategy

The core of hydrophobic sol-gel synthesis lies in the selection of the precursor

The Steric vs. Inductive Trade-off

Successful synthesis requires balancing two opposing forces introduced by the

-

Steric Hindrance: Bulky groups (e.g., Octyl, Phenyl) physically block water from attacking the central silicon atom, significantly retarding hydrolysis rates compared to TEOS.

-

Inductive Effect: Alkyl groups are electron-donating. They increase the electron density on the Silicon atom, stabilizing the transition state in acid-catalyzed hydrolysis but making nucleophilic attack (base-catalyzed) more difficult.

Expert Insight: Do not simply swap TEOS for a hydrophobic silane. You must use a co-precursor strategy or a post-grafting strategy to ensure the network forms before the hydrophobic groups induce macroscopic phase separation.

Precursor Performance Matrix[1]

| Precursor | Chemical Name | Hydrophobicity (WCA*) | Hydrolysis Rate (Rel. to TEOS) | Primary Application |

| MTMS | Methyltrimethoxysilane | Moderate (~130-140°) | Fast (0.8x) | Crack-free aerogels, basic coatings. |

| OTMS | Octyltrimethoxysilane | High (~140-150°) | Slow (<0.1x) | Corrosion resistance, steric gating. |

| PFOTMS | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Superhydrophobic (>160°) | Very Slow | Self-cleaning surfaces, anti-fouling. |

| HMDS | Hexamethyldisilazane | Surface Capping | N/A (Silylation) | Eliminating residual -OH, preventing shrinkage. |

*WCA: Water Contact Angle (approximate values on flat silica; roughness enhances this).

Part 2: Sol-Gel Kinetics & Phase Control

The fundamental challenge in hydrophobic sol-gel synthesis is the Phase Separation Limit . Hydrophobic precursors are immiscible in the water required for hydrolysis.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the competitive pathways. Note the critical "Phase Separation Risk" node where the process often fails if solvent ratios are incorrect.

Caption: Kinetic pathway of hydrophobic sol-gel synthesis. The red node indicates the critical failure point caused by immiscibility.

Part 3: Experimental Protocols

Protocol A: Superhydrophobic Coating via Co-Precursor Method

Best for: Glass, Metal, and Textile coatings.

The Self-Validating System:

-

Checkpoint 1: The solution must remain clear during the first hour. Cloudiness indicates premature condensation or phase separation.

-

Checkpoint 2: Tyndall effect verification using a laser pointer to confirm sol formation before coating.

Reagents:

-

TEOS (Structure builder)[1]

-

MTMS or OTMS (Hydrophobic agent)

-

0.1 M HCl (Hydrolysis catalyst)

-

0.1 M NH₄OH (Condensation catalyst)

Step-by-Step Workflow:

-

Solvent Preparation: Mix Ethanol and TEOS in a 20:1 molar ratio. Stir at 500 RPM for 10 min.

-

Acid Hydrolysis (Activation): Add 0.1 M HCl dropwise to reach pH 2-3.

-

Why? Acid promotes hydrolysis over condensation, creating linear chains that coat well.

-

-

Hydrophobic Addition: Add MTMS (Molar ratio TEOS:MTMS = 1:0.5 to 1:3).

-

Note: If using OTMS, add THF (Tetrahydrofuran) as a co-solvent (10 vol%) to prevent phase separation.

-

-

Aging: Stir at 60°C for 90 minutes.

-

Base Catalysis (Gelation Trigger): Just prior to coating, add 0.1 M NH₄OH to raise pH to ~5-6.

-

Why? Base accelerates condensation, locking the hydrophobic groups into the silica network.

-

-

Deposition: Dip-coat substrate (Withdrawal speed: 100 mm/min).

-

Thermal Cure: Cure at 150°C for 2 hours.

Protocol B: Hydrophobic Gating of Mesoporous Silica (Drug Delivery)

Best for: Controlled release of hydrophobic drugs (e.g., Curcumin, Doxorubicin).

Concept: Instead of a coating, we graft hydrophobic silanes onto the pore throats of Mesoporous Silica Nanoparticles (MSNPs) to create a "gate" that slows diffusion.

-

Synthesis of MSNPs: Standard CTAB-templated synthesis (MCM-41 type).

-

Drug Loading: Soak MSNPs in concentrated drug solution before hydrophobic modification (to avoid blocking entry).

-

Surface Grafting:

-

Disperse drug-loaded MSNPs in Toluene (anhydrous).

-

Add PFOTMS or OTMS (0.5 mmol per gram of silica).

-

Reflux for 12 hours under Nitrogen.

-

Causality: Anhydrous conditions prevent self-polymerization of the silane; it forces reaction only with the surface silanols (Si-OH) on the MSNP pore rims.

-

-

Washing: Centrifuge and wash with Ethanol to remove unreacted silane.

Part 4: Experimental Workflow Visualization

Caption: Operational workflow for Protocol A (Co-Precursor Coating).

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Phase Separation (Oiling) | Hydrophobic precursor insolubility in water/ethanol mix. | Increase Ethanol ratio or add THF/Acetone as a co-solvent. |

| Cloudy Film | Particle aggregation due to high pH or rapid condensation. | Reduce NH₄OH concentration; ensure Acid Hydrolysis step is sufficient (min 1 hour). |

| Low Contact Angle (<120°) | Insufficient hydrophobic groups or "buried" groups. | Increase MTMS:TEOS ratio; Increase curing temperature (promotes migration of R-groups to surface). |

| High Hysteresis (Sticky) | Surface is hydrophobic but smooth (Wenzel state). | Induce roughness by adding colloidal silica particles or using a dual-scale roughness protocol. |

References

-

MDPI. (2019). The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process.[4][9] Coatings.[4][9][10][11][12][13] Link

-

National Institutes of Health (NIH). (2021). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica.[9] Materials.[2][4][6][7][9][10][11][12][13][14][15] Link

-

Sigma-Aldrich. Deposition Grade Silanes for Sol-Gel Processes. Technical Note. Link

-

ScienceOpen. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach.Link

-

ResearchGate. (2018). Water contact angle of silica coatings modified with HTMS, OTMS, HMDS.[16]Link

Sources

- 1. scispace.com [scispace.com]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. gelest.com [gelest.com]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sol–gel process - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biolinscientific.com [biolinscientific.com]

- 12. Deposition Grade Silanes for Sol-Gel Processes [sigmaaldrich.com]

- 13. nanoscience.com [nanoscience.com]

- 14. Comparison of the contact angle of water on set elastomeric impression materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Organosilane Coupling Agents with Cycloalkyl Functionality

Abstract

Organosilane coupling agents are a cornerstone of advanced materials science, creating robust and durable interfaces between organic and inorganic materials. This technical guide delves into a specific and increasingly important subclass: organosilane coupling agents featuring cycloalkyl functionalities. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, mechanisms of action, and unique applications of these molecules. We will explore how the distinct stereochemistry and hydrophobicity of cycloalkyl groups, such as cyclohexyl and cyclopentyl, impart advantageous properties to composites, coatings, and biomedical systems, setting them apart from their linear alkyl counterparts. This guide balances fundamental theory with practical, field-proven insights, offering detailed experimental protocols and characterization techniques to empower innovation in your research and development endeavors.

Introduction to Organosilane Coupling Agents: The Molecular Bridge

Organosilane coupling agents are bifunctional molecules that act as molecular bridges, forming stable covalent bonds between dissimilar materials, typically an inorganic substrate (like glass, metal, or silica) and an organic polymer.[1][2] Their general structure can be represented as R-Si(OR')₃, where:

-

R is an organofunctional group that is compatible with and can react with an organic matrix (e.g., epoxy, amino, vinyl, or methacryloxy groups).[3]

-

Si is the central silicon atom.

-

(OR')₃ represents the hydrolyzable alkoxy groups (commonly methoxy or ethoxy) that react with the inorganic substrate.[1]

The dual reactivity of these silanes allows them to significantly enhance the adhesion, mechanical strength, and environmental resistance of composite materials, coatings, and adhesives.[4][5]

The Core Mechanism of Action: A Two-Step Interfacial Reaction

The efficacy of organosilane coupling agents lies in a well-established two-step chemical process that creates a durable interface.

Step 1: Hydrolysis and Condensation

In the presence of water, the alkoxy groups (-OR') hydrolyze to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of an inorganic substrate, forming stable, covalent siloxane bonds (Si-O-Substrate). Simultaneously, adjacent silanol groups can self-condense to form a cross-linked polysiloxane network at the interface.[3][4] The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of the alkoxy group, with methoxy groups generally hydrolyzing more rapidly than ethoxy groups.[1]

Step 2: Organic Interfacial Bonding

The organofunctional group (R) extends away from the inorganic surface and becomes entangled with the organic polymer matrix. During the curing process of the polymer, this R group forms covalent bonds with the polymer chains, completing the molecular bridge. This ensures strong adhesion and efficient stress transfer across the interface, leading to improved mechanical properties of the composite material.[5]

Figure 1: General mechanism of an organosilane coupling agent.

The Cycloalkyl Distinction: Unveiling Unique Properties

While linear alkyl silanes are widely used, the incorporation of a cycloalkyl group, such as cyclohexyl or cyclopentyl, in the 'R' position introduces distinct properties that can be highly advantageous in specific applications.

Enhanced Hydrophobicity and Environmental Stability

The bulky and non-polar nature of cycloalkyl groups significantly increases the hydrophobicity of the treated surface. This is crucial for applications requiring water repellency and corrosion resistance. A study on organosilane structures and their effect on mineral surface wettability demonstrated that increasing the number of carbon atoms in the alkyl chain enhances hydrophobicity.[6] While that particular study did not find a significant impact of the alkyl chain's structure (linear vs. other) on wettability, the inherent rigidity and dense packing of cycloalkyl groups can create a more effective barrier against moisture penetration compared to their more flexible linear counterparts. This enhanced hydrophobicity can lead to improved durability of coatings and composites in humid environments.

Improved Thermal and Mechanical Properties of Composites

The rigid structure of cycloalkyl rings can enhance the thermal stability and mechanical properties of the resulting composite materials. By restricting the mobility of the polymer chains at the interface, cycloalkyl-functionalized silanes can increase the glass transition temperature (Tg) of the polymer matrix in the interfacial region. This can lead to composites with better performance at elevated temperatures. Furthermore, the robust nature of the cycloalkane structure can contribute to improved stress transfer at the interface, potentially leading to higher tensile and flexural strength in the composite material.[3][5]

| Property | Linear Alkyl Silane | Cycloalkyl Silane | Rationale for Difference |

| Hydrophobicity | Moderate to High | High to Very High | The bulky, non-polar cycloalkyl group provides a more effective water-repellent surface. |

| Thermal Stability | Good | Excellent | The rigid ring structure can increase the Tg of the interfacial polymer, enhancing thermal resistance. |

| Mechanical Strength | Good | Potentially Superior | Improved stress transfer at the interface due to the robust cycloalkane structure. |

| Adhesion | Excellent | Excellent | Both provide strong covalent bonding to the substrate and compatibility with the polymer matrix. |

Table 1: Comparative properties of linear vs. cycloalkyl silane coupling agents.

Synthesis of Cycloalkyl-Functional Organosilanes

The synthesis of cycloalkyl-functional organosilanes can be achieved through several established synthetic routes. A common and versatile method is the Grignard reaction.

Experimental Protocol: Synthesis of Cyclohexyltrimethoxysilane via Grignard Reaction

This protocol outlines the synthesis of cyclohexyltrimethoxysilane from cyclohexyl magnesium bromide and tetramethoxysilane.

Materials:

-

Magnesium turnings

-

Iodine crystal (catalyst)

-

Anhydrous diethyl ether

-

Cyclohexyl bromide

-

Tetramethoxysilane (TMOS)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of cyclohexyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the onset of reflux indicate the start of the Grignard reagent formation.

-

Continue the addition of the cyclohexyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Coupling Reaction:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of tetramethoxysilane in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure cyclohexyltrimethoxysilane.

-

Figure 2: Workflow for the synthesis of cyclohexyltrimethoxysilane.

Applications in Research and Drug Development

The unique properties of cycloalkyl-functional organosilanes open up a range of specialized applications, particularly in fields requiring high performance and biocompatibility.

High-Performance Composites and Coatings

The enhanced thermal stability and hydrophobicity of cycloalkyl silanes make them ideal for use in high-performance composites for the automotive, aerospace, and electronics industries.[7] They can also be used to create durable, water-repellent coatings for construction and marine applications.

Dental Composites and Implants

In dentistry, silane coupling agents are crucial for bonding ceramic fillers to the polymer matrix in dental composites and for promoting adhesion between ceramic restorations and tooth structure.[4][8] The hydrolytic stability imparted by cycloalkyl groups could potentially lead to longer-lasting dental restorations. Furthermore, the biocompatibility of these silanes makes them suitable for surface modification of dental and orthopedic implants to improve their integration with bone tissue.[9]

Surface Modification of Nanoparticles for Drug Delivery

The surface modification of nanoparticles is a critical aspect of designing effective drug delivery systems.[10][11] Cycloalkyl-functional silanes can be used to modify the surface of silica or metal oxide nanoparticles to:

-

Control Hydrophobicity: The hydrophobic nature of the cycloalkyl groups can be used to encapsulate and control the release of hydrophobic drugs.[12]

-